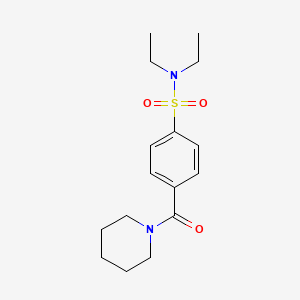

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Description

N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine-1-carbonyl group at the 4-position of the benzene ring and N,N-diethyl substituents on the sulfonamide nitrogen. This structure combines a sulfonamide pharmacophore with a lipophilic piperidine-carbonyl moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-3-18(4-2)22(20,21)15-10-8-14(9-11-15)16(19)17-12-6-5-7-13-17/h8-11H,3-7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQRFPFBRPNCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of 4-(piperidine-1-carbonyl)benzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions are often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is being explored as a lead compound in drug discovery, particularly for its potential anti-inflammatory and antimicrobial properties. The sulfonamide group is known to confer various biological activities, making it a significant candidate in medicinal chemistry.

- Anticancer Activity

-

Enzyme Inhibition

- The compound has shown promise as an enzyme inhibitor, particularly against carbonic anhydrases, which are implicated in various physiological processes and diseases, including glaucoma and epilepsy. Studies have reported IC50 values comparable to established inhibitors, suggesting its potential therapeutic applications .

-

Antimicrobial Properties

- Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. This property may be leveraged in developing new antimicrobial agents.

- Neuroprotective Effects

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on carbonic anhydrases revealed that it binds effectively to the active site of the enzyme, leading to reduced enzymatic activity. This finding supports its potential use in treating conditions where carbonic anhydrase plays a critical role.

Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the piperidine ring.

- Introduction of the benzenesulfonamide group.

- Coupling reactions to attach ethyl groups.

These synthetic routes are crucial for modifying the compound to enhance its biological properties or create derivatives with altered activity profiles.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzenesulfonamide Derivatives

4-(Piperidine-1-Carbonyl)Benzenesulfonamide (3e)

- Structure : Lacks N,N-diethyl groups on the sulfonamide.

- Key Data : Molecular ion [M+H]+ at m/z 269.1; NMR signals (δH 7.48 ppm for SO2NH2) indicate unsubstituted sulfonamide .

- Comparison: The absence of diethyl groups likely increases hydrophilicity compared to the target compound.

Hydrazonobenzenesulfonamides (Compounds 10–19)

Piperidine/Piperazine-Modified Sulfonamides

3-Amino-N,N-diethyl-4-(4-ethylpiperazin-1-yl)benzenesulfonamide

- Structure: Incorporates a piperazine ring instead of piperidine and an amino group at the 3-position.

- Key Data : Molecular formula C16H28N4O2S; SMILES indicates branched ethyl groups on the piperazine and sulfonamide .

- Comparison : The piperazine ring introduces additional basic nitrogen atoms, which may enhance solubility and hydrogen-bonding capacity. The target compound’s piperidine-carbonyl group could confer distinct conformational rigidity or electrostatic interactions.

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

- Structure : Anti-acetylcholinesterase (AChE) agents with benzamide and benzyl-piperidine motifs.

- Key Data : Compound 21 (IC50 = 0.56 nM for AChE) demonstrated high selectivity over butyrylcholinesterase (BuChE) and increased brain acetylcholine levels in rats .

- Comparison : The target compound’s benzenesulfonamide core differs from benzamide derivatives, suggesting divergent biological targets. However, the shared piperidine moiety highlights the importance of nitrogen basicity and spatial arrangement for enzyme inhibition.

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

- Target Compound: Predicted to have a lower melting point than hydrazonobenzenesulfonamides (>250°C) due to the flexible diethyl groups disrupting crystal packing.

- Analog Data : Hydrazone derivatives (e.g., compound 15) exhibit high melting points (>250°C), while 4-(piperidine-1-carbonyl)benzenesulfonamide (3e) is a yellow solid with moderate solubility .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

*Estimated based on C16H23N3O3S.

Table 2: Substituent Effects on Activity

Biological Activity

N,N-Diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This compound features a sulfonamide group, which is known for its pharmacological properties, particularly in medicinal chemistry. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 305.39 g/mol. The synthesis typically involves the reaction of 4-(piperidine-1-carbonyl)benzenesulfonyl chloride with diethylamine in an organic solvent like dichloromethane, using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound can modulate physiological processes, including the reduction of intraocular pressure in glaucoma and potential anticancer effects through tumor growth inhibition .

Anticancer Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit promising anticancer activity. Studies have demonstrated that related compounds can inhibit oxidative phosphorylation (OXPHOS), a critical pathway in cancer cell metabolism. For instance, benzene-1,4-disulfonamides have shown IC50 values in the low micromolar range against pancreatic cancer cells .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. This compound may also possess antimicrobial activity against various pathogens. Comparative studies on similar compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase enzymes, which play a vital role in numerous physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and certain cancers .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives, providing insights into their mechanisms and therapeutic potential:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic addition and cyclization reactions. For example, reacting enaminone intermediates with heterocyclic amines (e.g., 5-amino-3-methylthiopyrazole-4-carbonitrile) in glacial acetic acid under reflux (80–100°C) yields pyrazolo[1,5-a]pyrimidine derivatives . Solvent choice (e.g., ethanol, acetic acid) and reaction time (typically 8–24 hours) are critical for maximizing yield. Post-synthesis purification via recrystallization or column chromatography is recommended.

- Key Data : Reaction yields range from 34% to 78% depending on substituents and conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm alkyl/aryl proton environments and carbonyl/piperidine carbon signals (e.g., δ 7.55–8.05 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Verify purity and molecular formula (e.g., C₂₀H₂₁Cl₂N₃O₄S) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodology : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond-length precision of ±0.01 Å. Use hydrogen-bonding networks to validate intermolecular interactions .

Advanced Research Questions

Q. What computational strategies predict the binding modes of this compound with biological targets?

- Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand and receptor (e.g., carbonic anhydrase II) in PDBQT format. Apply Lamarckian genetic algorithms with exhaustiveness = 20 to sample binding poses. Validate predictions with MD simulations (e.g., GROMACS) .

- Case Study : Derivatives showed IC₅₀ values <10 nM against human carbonic anhydrase XII, with docking scores (ΔG = -9.2 kcal/mol) correlating with experimental inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology : Modify substituents on the piperidine or benzenesulfonamide moieties. For example:

- Introducing electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhances enzyme inhibition (IC₅₀ = 0.56 nM for dichlorobenzyl derivatives) .

- Replacing diethyl groups with bulkier substituents (e.g., cyclopropylmethyl) improves selectivity for δ-opioid receptors .

Q. What experimental approaches address contradictions in reported synthesis yields or purity?

- Methodology : Cross-validate results using orthogonal techniques:

- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient).

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

- Replicate Reactions : Standardize solvents (e.g., DMF vs. ethanol) and catalysts (e.g., DBU vs. Na₂CO₃) .

Q. How does continuous flow chemistry improve scalability of the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.